Dodeca-1,11-dien-3-yl Acetate
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Overview
Description
Dodeca-1,11-dien-3-yl Acetate is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester that features a dodecadiene backbone with double bonds at the 1st and 11th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodeca-1,11-dien-3-yl Acetate can be synthesized through several methods. One common approach involves the coupling reaction between Grignard reagents and acetates catalyzed by Li2CuCl4 . Another method utilizes the Suzuki-Miyaura cross-coupling reaction, which employs palladium complexes as catalysts . These methods are chosen based on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using cost-effective and efficient catalytic systems. The use of iron-catalyzed cross-coupling reactions has been explored to develop sustainable synthetic procedures . These methods aim to minimize environmental impact while maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Dodeca-1,11-dien-3-yl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can yield saturated hydrocarbons.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecadien-1-ol, while reduction could produce dodecane.
Scientific Research Applications
Dodeca-1,11-dien-3-yl Acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Dodeca-1,11-dien-3-yl Acetate involves its interaction with specific molecular targets. In the context of insect pheromones, the compound binds to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion . The pathways involved in these processes are still under investigation, but they are believed to involve signal transduction mechanisms that regulate insect behavior.
Comparison with Similar Compounds
Similar Compounds
(E,Z)-7,9-Dodecadienyl Acetate: This compound has a similar structure but differs in the position of the double bonds.
(E)-Dodeca-9,11-dien-1-yl Acetate: Another related compound with variations in the double bond configuration.
3,7,11-Trimethyl-3-hydroxy-6,10-dodecadien-1-yl Acetate: This compound features additional methyl and hydroxy groups.
Uniqueness
Dodeca-1,11-dien-3-yl Acetate is unique due to its specific double bond positions and its applications in pheromone research. Its ability to disrupt insect mating processes makes it a valuable tool in pest control strategies.
Properties
Molecular Formula |
C14H24O2 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
dodeca-1,11-dien-3-yl acetate |
InChI |
InChI=1S/C14H24O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3 |
InChI Key |
ACPIGSZPIIDMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCCCCCCC=C)C=C |
Origin of Product |
United States |
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